2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

説明

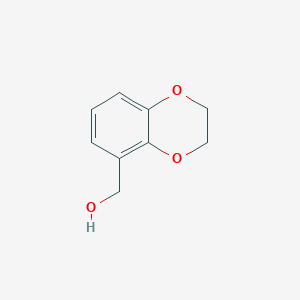

Structure

3D Structure

特性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,10H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATIARBIFSKYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379872 | |

| Record name | 2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274910-19-9 | |

| Record name | 2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: (2,3-dihydrobenzo[b]dioxin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and experimental protocols for the compound (2,3-dihydrobenzo[b]dioxin-5-yl)methanol. The information is curated for professionals in research and drug development who require detailed chemical and physical properties for this compound.

Core Characterization Data

(2,3-dihydrobenzo[b]dioxin-5-yl)methanol is a yellow oil under standard conditions. The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundational dataset for laboratory and development applications.

| Property | Value | Reference |

| CAS Number | 274910-19-9 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Melting Point | 54 °C | |

| Boiling Point | 94-97 °C at 0.28 Torr |

Synthesis Protocol

A common and effective method for the synthesis of (2,3-dihydrobenzo[b]dioxin-5-yl)methanol involves the reduction of its corresponding carboxylic acid, 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.[2][3][4][5]

Experimental Workflow: Synthesis via Reduction

The logical workflow for the synthesis of (2,3-dihydrobenzo[b]dioxin-5-yl)methanol is depicted below. This process begins with the readily available starting material, 2,3-dihydroxybenzoic acid, and proceeds through cyclization and subsequent reduction to yield the target alcohol.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol, a valuable building block in medicinal chemistry and materials science. This document details established synthetic pathways, providing itemized experimental protocols and quantitative data to support research and development efforts.

Chemical Structure and Properties

This compound, also known as (2,3-dihydrobenzo[b][1][2]dioxin-5-yl)methanol, is a heterocyclic compound featuring a benzodioxin core with a hydroxymethyl substituent at the 5-position.

| Identifier | Value |

| IUPAC Name | (2,3-Dihydrobenzo[b][1][2]dioxin-5-yl)methanol |

| CAS Number | 274910-19-9 |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Appearance | Yellow oil |

| Melting Point | 54°C |

Synthetic Pathways

The most common and well-documented synthesis of this compound commences with 2,3-dihydroxybenzoic acid. The overall synthetic scheme involves three key transformations: esterification of the carboxylic acid, cyclization to form the benzodioxin ring system, and subsequent reduction of the ester to the primary alcohol.

Caption: Synthetic workflow for this compound.

Summary of Synthetic Steps and Yields

The following table summarizes the quantitative data for the primary synthetic route to this compound.

| Step | Reaction | Reagents | Solvent | Yield |

| 1 | Esterification | Methanol, Sulfuric Acid | Methanol | ~85%[1] |

| 2 | Cyclization | 1,2-Dibromoethane, Potassium Carbonate | Dimethylformamide | Not explicitly stated, but a key intermediate step. |

| 3 | Reduction | Lithium Aluminum Hydride | Tetrahydrofuran | ~99%[1] |

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate

Protocol:

-

To a solution of 2,3-dihydroxybenzoic acid (1.0 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid at 5°C.[1]

-

Reflux the reaction mixture for 12 hours.[1]

-

After cooling to room temperature, concentrate the mixture under reduced pressure.[1]

-

Dissolve the resulting residue in ethyl acetate and wash three times with a saturated sodium carbonate solution.[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield methyl 2,3-dihydroxybenzoate as a white powder.[1]

Step 2: Synthesis of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate

Protocol:

-

To a suspension of methyl 2,3-dihydroxybenzoate (1.0 equivalent) and potassium carbonate (1.1 equivalents) in dimethylformamide, add 1,2-dibromoethane (1.0 equivalent).[1]

-

Stir the reaction mixture under reflux for 10 hours.[1]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Dilute the mixture with water and extract with ethyl acetate.[1]

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.[1]

Step 3: Synthesis of this compound

Protocol:

-

Prepare a suspension of Lithium Aluminum Hydride (LAH) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.

-

Dissolve methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the complete consumption of the starting ester.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.

-

Filter the resulting solid aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and the washings, and wash with a saturated saline solution.[1]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (2,3-dihydrobenzo[b][1][2]dioxin-5-yl)methanol as a yellow oil.[1]

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols as necessary for their specific applications. Standard laboratory safety precautions should be strictly followed, particularly when handling reactive reagents such as Lithium Aluminum Hydride.

References

Spectroscopic Profile of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol (CAS No: 274910-19-9), a key intermediate in the synthesis of various pharmacologically active compounds. This document details predicted spectroscopic data based on analogous compounds, outlines experimental protocols for data acquisition, and presents a logical workflow for its synthesis and characterization.

Chemical Structure and Properties

-

IUPAC Name: (2,3-Dihydro-1,4-benzodioxin-5-yl)methanol

-

Molecular Formula: C₉H₁₀O₃

-

Molecular Weight: 166.17 g/mol

-

CAS Number: 274910-19-9

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from data reported for closely related analogs, including 2,3-dihydro-1,4-benzodioxine-5-carboxamide and other substituted 2,3-dihydro-1,4-benzodioxin derivatives, combined with established principles of spectroscopic interpretation.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.90 | d, J ≈ 8.0 Hz | 1H | Ar-H |

| ~6.85 | t, J ≈ 8.0 Hz | 1H | Ar-H |

| ~6.80 | d, J ≈ 8.0 Hz | 1H | Ar-H |

| ~4.70 | s | 2H | -CH₂OH |

| ~4.30 | m | 4H | -OCH₂CH₂O- |

| ~2.00 | t (broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~143.5 | Ar-C (quaternary) |

| ~142.0 | Ar-C (quaternary) |

| ~132.0 | Ar-C (quaternary) |

| ~122.0 | Ar-CH |

| ~119.0 | Ar-CH |

| ~117.0 | Ar-CH |

| ~64.5 | -OCH₂CH₂O- |

| ~64.0 | -CH₂OH |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600, 1500 | Medium-Strong | Aromatic C=C stretch |

| 1260 | Strong | Aryl-O stretch (asymmetric) |

| 1150-1050 | Strong | C-O stretch (ether and alcohol) |

Aromatic ethers typically exhibit a strong C-O stretching absorption between 1300 and 1200 cm⁻¹.[3] Alcohols show a characteristic strong, broad O-H stretching band in the region of 3300 to 3600 cm⁻¹ due to hydrogen bonding, and a C-O stretching absorption around 1050 cm⁻¹.[4][5]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Predicted Identity |

| 166 | [M]⁺ (Molecular Ion) |

| 149 | [M - OH]⁺ |

| 137 | [M - CH₂OH]⁺ |

| 135 | [M - OCH₂CH₂]+ |

| 107 | [M - C₂H₃O₂]⁺ |

The fragmentation of benzyl alcohol derivatives often involves the loss of the hydroxyl group (-17 amu) or the entire hydroxymethyl group (-31 amu).[6][7]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.

-

Employ a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

Accumulate 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Use a spectral width of 240 ppm.

-

Employ a 30° pulse width, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

-

Accumulate 1024 scans.

-

-

Data Processing: Process the free induction decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Collect data over the range of 4000 to 400 cm⁻¹.

-

Co-add 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass range from m/z 40 to 400.

-

Maintain the ion source temperature at 230 °C and the quadrupole temperature at 150 °C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Synthesis and Characterization Workflow

A plausible synthetic route to this compound involves the reduction of a corresponding carboxylic acid or ester derivative. The following diagram illustrates a logical workflow from a plausible starting material to the final spectroscopic characterization.

References

- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Fragmentation of different functional groups | PPTX [slideshare.net]

Physical and chemical properties of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on the synthesis, characterization, and potential therapeutic applications of this compound and its derivatives.

Chemical and Physical Properties

This compound, a derivative of the versatile 1,4-benzodioxin scaffold, possesses a unique set of physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry. The core structure, characterized by a benzene ring fused to a 1,4-dioxin ring, is a common motif in a variety of biologically active molecules.[1][2]

Physical Properties

A summary of the known and predicted physical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [3] |

| Molecular Weight | 166.17 g/mol | [3] |

| Melting Point | 54 °C | [4] |

| Boiling Point | 94-97 °C at 0.28 Torr | [4] |

| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 14.24 ± 0.10 | [4] |

| Solubility | Moderately soluble in water; likely soluble in organic solvents such as ethanol, methanol, and DMSO.[5] | Qualitative |

Chemical Properties

The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the aromatic ring. The primary alcohol functionality can undergo oxidation to form the corresponding aldehyde and carboxylic acid, and can also be a site for esterification and etherification reactions. The aromatic ring is susceptible to electrophilic substitution reactions, although the dioxin ring can influence the regioselectivity of these transformations.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, dioxin, and methanol protons. While a full spectrum is not publicly available, the synthesis of a related compound provides some expected chemical shifts.[1]

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. These would include a broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching bands.[6][7]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding carboxylic acid, 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

-

Dissolution: Dissolve 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid in an appropriate anhydrous solvent, such as tetrahydrofuran (THF).

-

Reduction: Cool the solution in an ice bath and slowly add a reducing agent, for example, lithium aluminum hydride (LiAlH₄).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using a suitable analytical technique like thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction with water, followed by the addition of a dilute acid.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited in the public domain, the 2,3-dihydro-1,4-benzodioxin scaffold is a well-established pharmacophore present in numerous biologically active compounds. This suggests that the title compound could serve as a valuable starting point for the development of novel therapeutic agents.

Known Activities of the 1,4-Benzodioxin Scaffold

Derivatives of 1,4-benzodioxin have been reported to exhibit a wide range of biological activities, including:

-

Anti-inflammatory Activity: Several carboxylic acid derivatives of 2,3-dihydro-1,4-benzodioxin have shown anti-inflammatory properties.[8]

-

Anticancer Activity: The benzodiazine scaffold, which shares structural similarities, is a key component in several anticancer agents that act as kinase inhibitors.[9] The anticancer potential of specific benzodioxin derivatives has also been explored.[10][11]

-

α-Adrenoceptor Antagonism: Certain 1,4-benzodioxan-arylpiperazine derivatives have been identified as potent α₁-adrenoceptor antagonists.[12]

-

PPAR Agonism: Peroxisome proliferator-activated receptors (PPARs) are key regulators of metabolism, and some benzothiazole derivatives containing a modified benzodioxin moiety have been investigated as PPAR pan agonists.[13][14][15][16][17]

-

Juvenile Hormone Signaling Inhibition: Some 1,4-benzodioxan derivatives have been found to act as inhibitors of juvenile hormone signaling in insects, suggesting potential applications as insect growth regulators.[18]

Potential Screening Workflow

Given the diverse biological activities associated with the 1,4-benzodioxin scaffold, a logical workflow for evaluating the therapeutic potential of this compound and its future derivatives is proposed below.

References

- 1. mdpi.com [mdpi.com]

- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. echemi.com [echemi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methanol extraction revealed anticancer compounds Quinic Acid, 2(5H)‑Furanone and Phytol in Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PPAR agonist - Wikipedia [en.wikipedia.org]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of 1,4-benzodioxan derivatives and the evaluation of their biological activity as a novel juvenile hormone signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol and its related derivatives. While specific biological data for this compound is limited in publicly available literature, this document consolidates information on its synonyms, chemical properties, and the broader biological activities and therapeutic potential of the 2,3-dihydro-1,4-benzodioxin scaffold.

Chemical Identity and Synonyms of this compound

This compound is a heterocyclic compound featuring a benzene ring fused to a 1,4-dioxane ring, with a hydroxymethyl substituent at the 5-position. This core structure is a versatile scaffold in medicinal chemistry.[1]

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | (2,3-Dihydro-1,4-benzodioxin-5-yl)methanol |

| CAS Number | 274910-19-9[1] |

| Chemical Formula | C₉H₁₀O₃[1] |

| Molecular Weight | 166.17 g/mol [1] |

| Synonyms | (2,3-dihydrobenzo[b][2][3]dioxin-5-yl)methanol, 2,3-Dihydro-5-(hydroxymethyl)-1,4-benzodioxine |

The 2,3-Dihydro-1,4-benzodioxin Scaffold in Drug Discovery

The 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold in drug design, with derivatives exhibiting a wide range of biological activities.[4] The versatility of this structure allows for interactions with various biological receptors and enzymes, leading to its exploration in diverse therapeutic areas.[5]

Anti-inflammatory and Analgesic Potential

Derivatives of the 2,3-dihydro-1,4-benzodioxin nucleus have been investigated for their anti-inflammatory properties. Notably, some compounds within this class have shown activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Neurological and Psychiatric Disorders

The benzodioxin framework is a key component in compounds targeting neurological pathways. Research has focused on their potential in treating conditions such as schizophrenia, headaches, and nervous breakdowns, primarily through their affinity for serotonin and adrenergic receptors.[4] The stereochemistry of these compounds, particularly at the C2 position, has been shown to be a critical determinant of their biological activity.[4]

Anticancer Activity

A significant area of research for benzodioxin derivatives is their potential as anticancer agents. Certain analogues have been identified as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an enzyme crucial for DNA repair in cancer cells.

Table 2: Biological Activity of a Related Benzodioxin Derivative

| Compound | Target | Activity (IC₅₀) |

| 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | 5.8 µM[6] |

This inhibitory activity suggests a potential mechanism for inducing synthetic lethality in cancers with specific DNA repair deficiencies.

Experimental Protocols: Synthesis of a Representative Derivative

Synthesis of Methyl 2,3-dihydroxybenzoate

To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, concentrated sulfuric acid (0.3 mL) was added at 5°C. The reaction mixture was refluxed for 12 hours. After cooling to room temperature, the mixture was concentrated under vacuum. The resulting mass was dissolved in ethyl acetate and washed three times with a sodium carbonate solution. The organic extract was then dried over magnesium sulfate and concentrated under reduced pressure to yield the product.[6]

Synthesis of Methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate

1,2-Dibromoethane (0.17 mL, 2.0 mmol) was added to a suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and K₂CO₃ (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide. The reaction mixture was stirred under reflux for 10 hours. Upon completion (monitored by TLC), the mixture was diluted with water and extracted with ethyl acetate. The organic portion was dried over anhydrous magnesium sulfate and evaporated under reduced pressure.[6]

Synthesis of 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide

The methyl ester from the previous step (0.288 g, 2.0 mmol) was converted to the carboxamide using a general procedure involving mixed-anhydride formation, which was not detailed in the source material.[6]

Potential Signaling Pathway Involvement

Based on the documented activity of related compounds as PARP1 inhibitors, a potential mechanism of action for certain 2,3-dihydro-1,4-benzodioxin derivatives in cancer therapy can be conceptualized. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.

Caption: Conceptual pathway of PARP1 inhibition by a 2,3-dihydro-1,4-benzodioxin derivative.

In this proposed pathway, a DNA single-strand break activates PARP1, initiating the base excision repair pathway and promoting cell survival. A 2,3-dihydro-1,4-benzodioxin derivative acting as a PARP1 inhibitor would block this repair mechanism, leading to an accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.

Conclusion

This compound belongs to a class of compounds with significant potential in medicinal chemistry. While detailed biological data for this specific molecule is not extensively documented, the broader family of 2,3-dihydro-1,4-benzodioxin derivatives has demonstrated promising activities across various therapeutic areas, including inflammation, neurological disorders, and oncology. Further research into specific derivatives like the 5-ylmethanol variant is warranted to fully elucidate their pharmacological profiles and potential for drug development.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Biological Activity of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol Remains Undisclosed

A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the understanding of the specific biological activities of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol. Despite its commercial availability and the known pharmacological importance of its core chemical structure, this particular compound has not been the subject of detailed biological investigation, leaving its potential therapeutic applications and mechanisms of action largely unexplored.

While specific data for this compound is absent, the broader class of compounds containing the 2,3-dihydro-1,4-benzodioxane scaffold is well-documented in medicinal chemistry. This structural motif is a key component in a variety of biologically active molecules, suggesting that this compound could serve as a valuable starting point for drug discovery.

The Promising Landscape of 2,3-Dihydro-1,4-benzodioxane Derivatives

Derivatives of the 2,3-dihydro-1,4-benzodioxane ring system have demonstrated a wide array of pharmacological effects, targeting a diverse range of biological pathways. These activities underscore the potential for this chemical class in the development of novel therapeutics.

Neurological and Psychiatric Disorders

A significant body of research has focused on the interaction of 2,3-dihydro-1,4-benzodioxane derivatives with central nervous system targets. Notably, compounds incorporating this scaffold have been developed as antagonists for α1-adrenergic receptors and full agonists for 5-HT1A serotonin receptors. These targets are implicated in the pathophysiology of depression, anxiety, and other neurological conditions.

Anti-inflammatory and Analgesic Potential

The 2,3-dihydro-1,4-benzodioxane moiety is also found in compounds exhibiting anti-inflammatory and analgesic properties. Research in this area suggests that these molecules may modulate inflammatory pathways, offering potential for the treatment of chronic inflammatory diseases.

Cardiovascular Applications

The antihypertensive properties of certain 2,3-dihydro-1,4-benzodioxane derivatives are well-established. These compounds often act as α- or β-adrenergic blocking agents, leading to vasodilation and a reduction in blood pressure.

Oncology

More recently, the 2,3-dihydro-1,4-benzodioxane scaffold has emerged as a promising template for the design of anticancer agents. For instance, derivatives have been identified as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an enzyme crucial for DNA repair in cancer cells. Furthermore, some compounds have demonstrated cytotoxic effects against prostate cancer cell lines.

Future Directions and Unanswered Questions

The absence of specific biological data for this compound presents a clear opportunity for future research. High-throughput screening of this compound against a panel of biological targets could rapidly identify potential areas of therapeutic interest. Subsequent in-vitro and in-vivo studies would be necessary to elucidate its mechanism of action, potency, and efficacy.

Given the diverse activities of its chemical relatives, key questions to explore would include:

-

Does this compound exhibit any affinity for adrenergic or serotonergic receptors?

-

Does it possess any anti-inflammatory or cytotoxic properties?

-

Could it serve as a precursor for the synthesis of more potent and selective drug candidates?

Until such studies are conducted, the biological activities of this compound will remain a matter of speculation, albeit one grounded in the rich pharmacology of its parent scaffold. The scientific community awaits the first report that will shed light on the potential of this intriguing molecule.

An In-depth Technical Guide on 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol as a Versatile Starting Material in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dihydro-1,4-benzodioxin-5-ylmethanol, a valuable starting material in the synthesis of a wide range of biologically active molecules. The unique structural features of the 2,3-dihydro-1,4-benzodioxin moiety make it a privileged scaffold in medicinal chemistry, appearing in various drugs and clinical candidates.[1] This guide details its synthesis, provides experimental protocols, and explores its application in the development of therapeutic agents targeting diverse signaling pathways.

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound involves the reduction of its corresponding carboxylic acid, 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.

Experimental Protocol: Reduction of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

Materials:

-

2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (5.00 g, 28.0 mmol) in anhydrous tetrahydrofuran (150 mL) and cool the solution to 0 °C using an ice bath.

-

Slowly add lithium aluminum hydride (2.13 g, 56.0 mmol) to the stirred solution in small portions.

-

Stir the reaction mixture at 0 °C for 10 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 18 hours.

-

After 18 hours, carefully quench the reaction by the slow addition of water (2.13 g).

-

Add additional water (150 mL) to the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash with saturated brine (100 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield (2,3-dihydrobenzo[b][2][3]dioxin-5-yl)methanol as a yellow oil.

Quantitative Data:

| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Product | Yield |

| 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid | Lithium aluminum hydride | THF | 18 hours | 0 °C to Room Temp | This compound | 99% |

Alternative Synthetic Routes to the 2,3-Dihydro-1,4-benzodioxin Core

The 2,3-dihydro-1,4-benzodioxin core can also be synthesized from catecholic precursors. A general method involves the reaction of a substituted catechol with 1,2-dihaloethane. For instance, the synthesis of methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate, a precursor to the corresponding carboxylic acid, is achieved through the following protocol.

Experimental Protocol: Synthesis of Methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate

Materials:

-

Methyl 2,3-dihydroxybenzoate

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and potassium carbonate (0.304 g, 2.2 mmol) in dimethylformamide (5 mL), add 1,2-dibromoethane (0.17 mL, 2.0 mmol).

-

Heat the reaction mixture to reflux and stir for 10 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Quantitative Data for Intermediate Synthesis:

| Starting Material | Reagents | Solvent | Reaction Time | Condition | Product | Yield |

| 2,3-Dihydroxybenzoic acid | Methanol, Sulfuric acid | Methanol | 12 hours | Reflux | Methyl 2,3-dihydroxybenzoate | 85% |

| Methyl 2,3-dihydroxybenzoate | 1,2-Dibromoethane, Potassium carbonate | DMF | 10 hours | Reflux | Methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate | - |

Applications in Drug Development: Targeting Key Signaling Pathways

The 2,3-dihydro-1,4-benzodioxin scaffold is a key component in several therapeutic agents. The following sections detail the mechanisms of action and signaling pathways of drugs derived from this versatile starting material.

Vilazodone: A Dual-Action Antidepressant

Vilazodone is an antidepressant that utilizes the 2,3-dihydro-1,4-benzodioxin motif. Its mechanism of action involves a dual activity on the serotonin system: it is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[4][5]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. discovery.researcher.life [discovery.researcher.life]

Commercial availability of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol, including its commercial availability, synthesis, and physicochemical properties. The guide also explores the biological significance of the broader class of 2,3-dihydro-1,4-benzodioxin derivatives, offering insights into potential applications in drug discovery and development.

Commercial Availability

This compound is commercially available from various chemical suppliers. It is typically offered in research quantities. For procurement, researchers can inquire with companies such as Conier Chem&Pharma Limited and other fine chemical providers. The precursor, 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid, is also commercially available from numerous suppliers, providing a ready starting material for synthesis.

Physicochemical and Spectral Data

A summary of the available quantitative data for this compound is presented in the table below. This information is crucial for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 274910-19-9 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | Yellow oil | |

| ¹H NMR (CDCl₃) | δ 6.87-6.79 (m, 3H), 4.66 (s, 2H), 4.32-4.30 (m, 2H), 4.28-4.25 (m, 2H), 2.19 (bs, 1H) | |

| Mass Spectrometry | [M+H-18]⁺ peak detected at m/z = 149.5 |

Experimental Protocols: Synthesis of this compound

The primary synthetic route to this compound involves the reduction of its corresponding carboxylic acid.

Reduction of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

This protocol details the reduction of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid to this compound using lithium aluminum hydride (LiAlH₄).

Materials:

-

2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add lithium aluminum hydride (2.0 eq) to the cooled solution in small portions.

-

Stir the reaction mixture at 0°C for 10 minutes.

-

Remove the ice bath and continue stirring at room temperature for 18 hours.

-

Upon completion of the reaction (monitored by TLC), carefully quench the reaction by the slow addition of water (an amount equivalent in grams to the LiAlH₄ used).

-

Add an equal volume of water to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).

-

Combine the organic phases and wash with a saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield (2,3-dihydrobenzo[b][3][4]dioxin-5-yl)methanol as a yellow oil.

Expected Yield: ~99%

Below is a workflow diagram illustrating the synthesis process.

Biological Context and Potential Signaling Pathways

While specific biological activities of this compound are not extensively documented, the 2,3-dihydro-1,4-benzodioxin scaffold is a well-established pharmacophore found in numerous biologically active compounds.[5] These derivatives have been shown to exhibit a range of pharmacological effects, including acting as α-adrenergic receptor antagonists and inhibitors of poly(ADP-ribose) polymerase 1 (PARP1).[4][6]

Alpha-Adrenergic Receptor Antagonism

Many 2,3-dihydro-1,4-benzodioxin derivatives are known to be potent and selective antagonists of α₁-adrenergic receptors.[4] These receptors are G protein-coupled receptors (GPCRs) that, upon activation by catecholamines like norepinephrine and epinephrine, trigger a signaling cascade leading to various physiological responses, including smooth muscle contraction.[6][7][8] Antagonism of these receptors by benzodioxin-containing compounds can lead to vasodilation and a decrease in blood pressure.

The signaling pathway for α₁-adrenergic receptors typically involves the activation of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, leading to the release of calcium ions (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.[6][7][8]

The diagram below illustrates a simplified representation of the α₁-adrenergic signaling pathway, which can be antagonized by certain 2,3-dihydro-1,4-benzodioxin derivatives.

References

- 1. This compound | 274910-19-9 [chemicalbook.com]

- 2. (2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHANOL | CAS [matrix-fine-chemicals.com]

- 3. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. PARP1 - Wikipedia [en.wikipedia.org]

- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol, a valuable building block in medicinal chemistry, starting from commercially available 2,3-dihydroxybenzoic acid. The synthesis involves a three-step reaction sequence: Fischer esterification, Williamson ether synthesis for the formation of the dihydrobenzodioxin ring, and subsequent reduction of the ester to the primary alcohol. This protocol includes detailed experimental procedures, reagent specifications, and data presentation in tabular format for clarity and reproducibility.

Introduction

2,3-Dihydro-1,4-benzodioxin derivatives are prevalent scaffolds in numerous pharmacologically active compounds. The title compound, this compound, serves as a key intermediate for the synthesis of various therapeutic agents. This protocol outlines a reliable and scalable method for its preparation from 2,3-dihydroxybenzoic acid.

Overall Reaction Scheme

The synthesis proceeds through the following three key steps:

-

Esterification: 2,3-dihydroxybenzoic acid is converted to its methyl ester, Methyl 2,3-dihydroxybenzoate, to protect the carboxylic acid functionality and facilitate the subsequent cyclization step.

-

Cyclization: The catechol moiety of Methyl 2,3-dihydroxybenzoate is reacted with an ethylene dihalide (e.g., 1,2-dibromoethane) under basic conditions to form the 1,4-benzodioxin ring system, yielding Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.

-

Reduction: The ester group of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate is reduced to a primary alcohol to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate

This procedure follows a standard Fischer esterification protocol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Dihydroxybenzoic acid | 154.12 | 10.0 g | 0.065 mol |

| Methanol (anhydrous) | 32.04 | 150 mL | - |

| Sulfuric acid (conc.) | 98.08 | 1.5 mL | - |

| Ethyl acetate | - | As needed | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous magnesium sulfate | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask containing a magnetic stir bar, add 2,3-dihydroxybenzoic acid (10.0 g, 0.065 mol) and anhydrous methanol (150 mL).

-

Stir the suspension and cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (1.5 mL) dropwise to the stirred suspension.

-

Remove the ice bath and equip the flask with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2,3-dihydroxybenzoate as a solid. A yield of approximately 85% can be expected.[3]

Step 2: Synthesis of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate

This step involves the formation of the dihydrobenzodioxin ring via a Williamson ether synthesis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 2,3-dihydroxybenzoate | 168.15 | 9.0 g | 0.053 mol |

| 1,2-Dibromoethane | 187.86 | 4.6 mL | 0.053 mol |

| Potassium carbonate (anhydrous) | 138.21 | 8.1 g | 0.059 mol |

| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | 75 mL | - |

| Ethyl acetate | - | As needed | - |

| Water | - | As needed | - |

| Anhydrous magnesium sulfate | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2,3-dihydroxybenzoate (9.0 g, 0.053 mol) and anhydrous potassium carbonate (8.1 g, 0.059 mol) in anhydrous N,N-Dimethylformamide (75 mL).

-

Add 1,2-dibromoethane (4.6 mL, 0.053 mol) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 10 hours, monitoring the reaction by TLC.

-

After the starting material is consumed, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with water (3 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.

Step 3: Synthesis of this compound

This final step involves the reduction of the ester to the primary alcohol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate | 194.18 | 8.0 g | 0.041 mol |

| Lithium aluminum hydride (LiAlH4) | 37.95 | 1.9 g | 0.050 mol |

| Anhydrous tetrahydrofuran (THF) | 72.11 | 150 mL | - |

| Ethyl acetate | - | As needed | - |

| 1 M Hydrochloric acid | - | As needed | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous sodium sulfate | - | As needed | - |

Procedure:

-

To a 500 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add lithium aluminum hydride (1.9 g, 0.050 mol) and anhydrous tetrahydrofuran (75 mL) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (8.0 g, 0.041 mol) in anhydrous THF (75 mL) and add it to the dropping funnel.

-

Add the ester solution dropwise to the stirred LiAlH4 suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and quench the excess LiAlH4 by the slow, sequential dropwise addition of water (2 mL), 15% aqueous sodium hydroxide (2 mL), and then water (6 mL).

-

Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

-

Wash the filter cake with THF (50 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Caption: Synthetic pathway from 2,3-dihydroxybenzoic acid.

Caption: General experimental workflow for the synthesis.

References

- 1. Electrochemical reduction of benzoic acid esters using water as a H/D source - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analytical Methods for the Purification and Quality Control of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the synthesis, purification, and analysis of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol and its derivatives.

Introduction: this compound is a valuable chemical intermediate, often utilized in the synthesis of novel pharmaceutical compounds. The purity and structural integrity of this intermediate are paramount to ensure the desired outcome, efficacy, and safety of subsequent drug candidates. This document provides detailed application notes and protocols for the purification and analytical quality control of this compound, based on established chromatographic and spectroscopic techniques. The methodologies presented herein are designed to serve as a comprehensive guide for developing robust and reliable in-house procedures.

Overall Purification and Analysis Workflow

The purification and subsequent quality control of this compound typically follows a two-stage purification process followed by rigorous analytical characterization. The general workflow is outlined below.

Purification Protocols

Protocol 1.1: Flash Column Chromatography (Bulk Purification)

Application: This protocol is suitable for the initial purification of gram-scale quantities of crude this compound from non-polar impurities and reaction by-products.

Experimental Protocol:

-

Solvent System Selection: Perform thin-layer chromatography (TLC) to determine an optimal solvent system. A good starting point for this class of compound is a mixture of Hexane and Ethyl Acetate.[1] Aim for an Rf value of approximately 0.25-0.35 for the target compound.

-

Column Packing: Prepare a slurry of silica gel (200-300 mesh) in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexane).[2] Pour the slurry into the column and apply gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[2] A silica gel to crude compound ratio of 50:1 to 70:1 is recommended for good separation.[3]

-

Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent, such as dichloromethane.[2] Carefully load the solution onto the top of the silica bed.

-

Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds. For example, start with 10% Ethyl Acetate in Hexane and gradually increase to 40-50% Ethyl Acetate.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the semi-purified product.

Data Presentation: Flash Chromatography Parameters

| Parameter | Recommended Setting |

| Stationary Phase | Silica Gel (200-300 mesh) |

| Mobile Phase System | Hexane / Ethyl Acetate |

| Elution Mode | Gradient Elution (e.g., 10% to 50% Ethyl Acetate) |

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization |

Protocol 1.2: Preparative High-Performance Liquid Chromatography (Preparative HPLC)

Application: To achieve high purity (>99%) of this compound, preparative HPLC is the method of choice.[4][5] It is ideal for removing closely related structural isomers and other polar impurities.

Experimental Protocol:

-

Analytical Method Development: First, develop a robust analytical HPLC method to ensure good separation between the target compound and its impurities. A reverse-phase C18 column is typically effective.[6]

-

Method Scale-Up: Scale the analytical method to the preparative scale by adjusting the flow rate and injection volume according to the column dimensions.[5]

-

Mobile Phase Preparation: Prepare the mobile phases (e.g., Mobile Phase A: Water with 0.1% Formic Acid; Mobile Phase B: Acetonitrile with 0.1% Formic Acid). Degas the solvents thoroughly before use.

-

Sample Preparation: Dissolve the semi-purified product in the mobile phase or a compatible solvent (e.g., methanol). Filter the solution through a 0.45 µm filter to remove particulate matter.[5]

-

Purification and Fraction Collection: Equilibrate the preparative column with the initial mobile phase conditions. Inject the sample and begin the run. Collect fractions corresponding to the target compound's peak based on UV detector response.[5]

-

Post-Purification: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized to obtain the final, highly purified product.

Data Presentation: Suggested Preparative HPLC Parameters

| Parameter | Recommended Setting |

| Stationary Phase | C18 Silica, 5-10 µm particle size |

| Column Dimensions | e.g., 21.2 mm x 150 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 15-25 mL/min (scaled from analytical) |

| Detection | UV at 230 nm and 280 nm |

| Injection Volume | Scaled from analytical (e.g., 500-2000 µL) |

Analytical Methods for Quality Control

The following workflow is recommended for the comprehensive quality control of the purified product.

Protocol 2.1: Purity Assessment by HPLC

Application: To quantitatively determine the purity of this compound.

Experimental Protocol:

-

Standard Preparation: Prepare a stock solution of a reference standard in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Create a series of dilutions for the calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the purified product in the same solvent to a final concentration of approximately 0.5 mg/mL.

-

Chromatographic Analysis: Inject the standard and sample solutions onto the HPLC system.

-

Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it with the reference standard. Calculate the purity of the sample using the area percent method.

Data Presentation: Analytical HPLC Conditions

| Parameter | Recommended Setting |

| Instrument | HPLC system with UV/PDA detector |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile |

| Elution Mode | Isocratic (e.g., 60% A, 40% B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 230 nm |

Data Presentation: Typical Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Precision (%RSD) | ≤ 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Specificity | No interference from blank/placebo at the analyte's retention time |

| LOD / LOQ | Signal-to-Noise Ratio of 3:1 / 10:1 respectively |

Protocol 2.2: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Application: To confirm the identity by determining the molecular weight and analyzing the fragmentation pattern.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified compound in a volatile solvent like methanol or ethyl acetate (approx. 100 µg/mL).

-

GC-MS Analysis: Inject the sample into the GC-MS system. The compound will be separated on the GC column and subsequently ionized and fragmented in the mass spectrometer.

-

Data Analysis: Analyze the resulting mass spectrum. The molecular ion peak (M+) should correspond to the molecular weight of the compound (166.17 g/mol ). The fragmentation pattern can provide structural confirmation.

Data Presentation: GC-MS Parameters

| Parameter | Recommended Setting |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 m/z |

Data Presentation: Predicted Key Mass Fragments

| m/z | Predicted Fragment Identity |

| 166 | [M]+ (Molecular Ion) |

| 135 | [M - CH₂OH]+ (Loss of hydroxymethyl group) |

| 107 | [M - C₂H₃O₂]+ (Cleavage of the dioxin ring) |

| 77 | [C₆H₅]+ (Phenyl cation) |

Protocol 2.3: Structural Elucidation by NMR Spectroscopy

Application: To provide definitive structural confirmation and verify isomeric purity.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 6.80 - 7.00 | m | 3H | Ar-H |

| Methylene (alcohol) | ~4.7 | s | 2H | Ar-CH ₂-OH |

| Dioxin Methylene | 4.25 - 4.40 | m | 4H | O-CH ₂-CH ₂-O |

| Hydroxyl | ~2.0 (variable) | br s | 1H | -OH |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Aromatic | 143-145 | C-O (Ar) |

| Aromatic | 130-135 | C-CH₂OH (Ar) |

| Aromatic | 115-125 | CH (Ar) |

| Methylene (alcohol) | ~64 | Ar-C H₂-OH |

| Dioxin Methylene | ~64 | O-C H₂-C H₂-O |

References

Application Notes and Protocols: Synthesis and Evaluation of a PARP1 Inhibitor Derived from 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, playing a crucial role in repairing single-strand DNA breaks.[1] Inhibition of PARP1 has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development and approval of several PARP1 inhibitors for clinical use.[1]

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. This application note details the synthesis of a potential PARP1 inhibitor, 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide, utilizing 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol as a readily accessible starting material. Furthermore, it provides a comprehensive protocol for evaluating the inhibitory activity of the synthesized compound against the PARP1 enzyme.

Synthetic Pathway Overview

The synthesis of the target PARP1 inhibitor from this compound is a two-step process. The first step involves the oxidation of the primary alcohol to the corresponding carboxylic acid. The second step is the amidation of the carboxylic acid to yield the final product, 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide.

Caption: Synthetic workflow for the PARP1 inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

This protocol describes the oxidation of this compound to 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid.

Materials:

-

This compound

-

Potassium permanganate (KMnO4)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO3)

-

Distilled water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

-

Heat the solution to 80-90°C with stirring.

-

Slowly add a solution of potassium permanganate (2 equivalents) in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

-

After the addition is complete, continue heating the mixture under reflux for 1-2 hours, or until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide is formed.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate through a Buchner funnel.

-

To the filtrate, add sodium bisulfite solution until the brown color disappears, ensuring any excess permanganate is quenched.

-

Acidify the clear solution with concentrated hydrochloric acid until a white precipitate of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid is formed.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be recrystallized from ethanol/water to afford the pure carboxylic acid.

Protocol 2: Synthesis of 2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxamide

This protocol details the conversion of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid to the corresponding primary amide.

Materials:

-

2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

-

Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

-

Ammonium hydroxide (NH4OH) solution (concentrated)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Sodium bicarbonate (NaHCO3) solution, saturated

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Suspend 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the mixture in an ice bath and slowly add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solid dissolves, indicating the formation of the acid chloride.

-

In a separate flask, cool a concentrated solution of ammonium hydroxide in an ice bath.

-

Slowly add the freshly prepared acid chloride solution to the cold ammonium hydroxide solution with vigorous stirring.

-

Continue stirring the mixture for 30-60 minutes in the ice bath.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting solid is the crude 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide, which can be purified by recrystallization or column chromatography.

Data Presentation

| Compound | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | PARP1 IC50 (µM) |

| 2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxamide | 179.17 | ~70-80 | 130-132 | 5.8[3][4] |

| (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide | 324.29 | - | - | 0.082[3][4] |

Yields are estimated based on typical reaction efficiencies and may vary.

Protocol 3: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the synthesized compound against PARP1.[1][5][6][7]

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well white microplate

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

Biotinylated NAD+

-

PARP Assay Buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Wash Buffer (e.g., PBST)

-

Blocking Buffer

-

Test compound (2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide)

-

Positive control inhibitor (e.g., Olaparib)

-

DMSO (for compound dilution)

-

Luminometer plate reader

Procedure:

-

Plate Preparation:

-

Compound Preparation:

-

Prepare a stock solution of the test compound and the positive control in DMSO.

-

Perform serial dilutions of the compounds in PARP Assay Buffer to achieve the desired final concentrations.

-

-

Enzyme Reaction:

-

Prepare a Master Mix containing PARP Assay Buffer, Activated DNA, and Biotinylated NAD+.[5]

-

Add the diluted test compound or positive control to the appropriate wells.

-

Add the PARP1 enzyme to all wells except the "blank" (no enzyme) control.

-

Initiate the reaction by adding the Master Mix to all wells.

-

Incubate the plate at room temperature for 1 hour.[5]

-

-

Detection:

-

Wash the plate three times with Wash Buffer.

-

Add Streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.[5]

-

Wash the plate three times with Wash Buffer.

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and add it to each well.[5]

-

Immediately measure the luminescence using a plate reader.[5]

-

-

Data Analysis:

-

Subtract the background luminescence (from "blank" wells) from all other readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualization of Key Pathways and Workflows

Caption: PARP1 signaling pathway in DNA repair.[2][8]

Caption: Experimental workflow from synthesis to testing.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

Application of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol in α-Glucosidase Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-glucosidase, a key enzyme in carbohydrate metabolism, plays a crucial role in the digestion of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes mellitus by delaying carbohydrate absorption and reducing postprandial hyperglycemia. The 2,3-dihydro-1,4-benzodioxin scaffold has emerged as a promising pharmacophore in the design of novel α-glucosidase inhibitors. This document provides detailed application notes and protocols on the use of 2,3-dihydro-1,4-benzodioxin-5-ylmethanol and its derivatives as a foundation for the development of potent α-glucosidase inhibitors.

Mechanism of Action

α-Glucosidase inhibitors act by competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine. This inhibition slows down the breakdown of complex carbohydrates, such as starch and sucrose, into glucose and other monosaccharides, thereby delaying their absorption from the gut. The result is a reduction in the post-meal spike in blood glucose levels, which is a key factor in the management of type 2 diabetes. The 2,3-dihydro-1,4-benzodioxin moiety can be strategically modified to enhance binding to the active site of the enzyme, leading to improved inhibitory potency.

Structure-Activity Relationship (SAR)

The α-glucosidase inhibitory activity of 2,3-dihydro-1,4-benzodioxin derivatives is significantly influenced by the nature and position of substituents on the benzodioxin ring system.

-

Substitution on the Phenyl Ring: The introduction of various functional groups on the aromatic ring of the benzodioxin scaffold can modulate the inhibitory activity. Electron-withdrawing or electron-donating groups, as well as their positions, can affect the electronic properties and steric interactions of the molecule with the enzyme's active site.

-

Derivatization of the Methanol Group: The hydroxyl group of this compound serves as a key handle for further chemical modifications. Esterification, etherification, or replacement with other functional groups can lead to derivatives with enhanced potency and selectivity. For instance, the introduction of bulky or hydrophobic moieties can improve interactions with hydrophobic pockets within the enzyme's active site.

Quantitative Data

The following table summarizes the in vitro α-glucosidase inhibitory activity of a series of 2,3-dihydro-1,4-benzodioxin derivatives.

| Compound ID | Structure | IC50 (µM) | Reference |

| Acarbose | (Standard) | 37.38 ± 0.12 | [1] |

| 7h | N-(2,4-dimethylphenyl)-2-{(2,3-dihydro-1,4-benzodioxin-6-yl)[(4-methylphenyl)sulfonyl]amino}acetamide | 34.21 ± 0.12 | [1] |

| 7g | N-(2,3-dimethylphenyl)-2-{(2,3-dihydro-1,4-benzodioxin-6-yl)[(4-methylphenyl)sulfonyl]amino}acetamide | 47.23 ± 0.14 | [1] |

| 7k | N-(3,4-dimethylphenyl)-2-{(2,3-dihydro-1,4-benzodioxin-6-yl)[(4-methylphenyl)sulfonyl]amino}acetamide | 52.45 ± 0.14 | [1] |

Experimental Protocols

Synthesis of (2,3-Dihydrobenzo[b][2][3]dioxin-5-yl)methanol

A detailed protocol for the synthesis of the parent molecule is as follows:

Materials:

-

2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na2SO4)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid in anhydrous THF, add LiAlH4 portion-wise at 0 °C under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction mixture to 0 °C and quench the excess LiAlH4 by the slow addition of water, followed by a 15% aqueous solution of NaOH and then water again.

-

Filter the resulting suspension and wash the solid with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield (2,3-dihydrobenzo[b][2][3]dioxin-5-yl)methanol.

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines the procedure for evaluating the α-glucosidase inhibitory activity of the synthesized compounds.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Test compounds (dissolved in DMSO)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na2CO3) solution

-